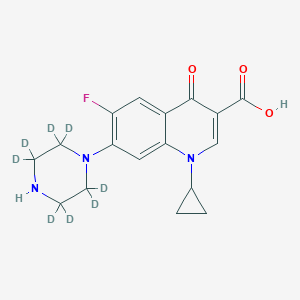

Ciprofloxacin-d8

Cat. No. B020083

Key on ui cas rn:

1130050-35-9

M. Wt: 339.39 g/mol

InChI Key: MYSWGUAQZAJSOK-SQUIKQQTSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05260066

Procedure details

The bandage was placed in a capped vial containing 1 ml of 0.9% NaCl in distilled water at 25° C. After 1 hr of gentle stirring, the aqueous phase was collected and the bandage was placed in a fresh 1 ml portion of 0.9% NaCl. This process was repeated for a total of 24 one hour periods. The following procedure for HPLC analysis of ciprofloxacin was essentially that of Darouiche, R. et al, [J. Inf Dis 162, 1124-1125 (1990)]. The conditions were a Whatman Partisil 50D5-3 (C8) column with a mobile phase of 25 ml 0.5M Bu4NHPO4 made up to 2.5 L with distilled water, pH adjusted to 2.34 with 85% H3PO4, which was added to 278 ml HPLC grade acetonitrile, filtered through a 0.2μ membrane and degassed. The flow rate was 1.5 ml/min at 25° C. with a 500 μl injection loop with detection at 280 nm. Under these conditions ciprofloxacin eluted as a single peak at 9 min. HPLC analysis of the 24 aqueous fractions gave the elution profile shown in Table 2. The data in Table 2 showed that 74% of the initial charge of ciprofloxacin was released in the first 4 hrs and the release of ciprofloxacin in the subsequent 5 to 24 hrs was remarkably constant. This was thought to be due to the gradual release of ciprofloxacin trapped in the cryogel matrix.

Name

Identifiers

|

REACTION_CXSMILES

|

[Na+].[Cl-:2].[CH:3]1[C:4]2[C:19](=[O:20])[C:18]([C:21]([OH:23])=[O:22])=[CH:17][N:16]([CH:24]3[CH2:26][CH2:25]3)[C:5]=2[CH:6]=[C:7]([N:10]2[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)[C:8]=1[F:9]>O>[CH:3]1[C:4]2[C:19](=[O:20])[C:18]([C:21]([OH:23])=[O:22])=[CH:17][N:16]([CH:24]3[CH2:25][CH2:26]3)[C:5]=2[CH:6]=[C:7]([N:10]2[CH2:11][CH2:12][NH:13][CH2:14][CH2:15]2)[C:8]=1[F:9].[ClH:2] |f:0.1,4.5|

|

Inputs

Step One

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=1C2=C(C=C(C1F)N3CCNCC3)N(C=C(C2=O)C(=O)O)C4CC4

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=1C2=C(C=C(C1F)N3CCNCC3)N(C=C(C2=O)C(=O)O)C4CC4

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=1C2=C(C=C(C1F)N3CCNCC3)N(C=C(C2=O)C(=O)O)C4CC4

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the aqueous phase was collected

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was repeated for a total of 24 one hour periods

|

|

Duration

|

1 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to 278 ml HPLC grade acetonitrile

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through a 0.2μ membrane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

degassed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 25° C.

|

WASH

|

Type

|

WASH

|

|

Details

|

Under these conditions ciprofloxacin eluted as a single peak at 9 min

|

|

Duration

|

9 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

HPLC analysis of the 24 aqueous fractions gave the elution profile

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was released in the first 4 hrs

|

|

Duration

|

4 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

in the subsequent 5 to 24 hrs

|

|

Duration

|

14.5 (± 9.5) h

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C=1C2=C(C=C(C1F)N3CCNCC3)N(C=C(C2=O)C(=O)O)C4CC4.Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05260066

Procedure details

The bandage was placed in a capped vial containing 1 ml of 0.9% NaCl in distilled water at 25° C. After 1 hr of gentle stirring, the aqueous phase was collected and the bandage was placed in a fresh 1 ml portion of 0.9% NaCl. This process was repeated for a total of 24 one hour periods. The following procedure for HPLC analysis of ciprofloxacin was essentially that of Darouiche, R. et al, [J. Inf Dis 162, 1124-1125 (1990)]. The conditions were a Whatman Partisil 50D5-3 (C8) column with a mobile phase of 25 ml 0.5M Bu4NHPO4 made up to 2.5 L with distilled water, pH adjusted to 2.34 with 85% H3PO4, which was added to 278 ml HPLC grade acetonitrile, filtered through a 0.2μ membrane and degassed. The flow rate was 1.5 ml/min at 25° C. with a 500 μl injection loop with detection at 280 nm. Under these conditions ciprofloxacin eluted as a single peak at 9 min. HPLC analysis of the 24 aqueous fractions gave the elution profile shown in Table 2. The data in Table 2 showed that 74% of the initial charge of ciprofloxacin was released in the first 4 hrs and the release of ciprofloxacin in the subsequent 5 to 24 hrs was remarkably constant. This was thought to be due to the gradual release of ciprofloxacin trapped in the cryogel matrix.

Name

Identifiers

|

REACTION_CXSMILES

|

[Na+].[Cl-:2].[CH:3]1[C:4]2[C:19](=[O:20])[C:18]([C:21]([OH:23])=[O:22])=[CH:17][N:16]([CH:24]3[CH2:26][CH2:25]3)[C:5]=2[CH:6]=[C:7]([N:10]2[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)[C:8]=1[F:9]>O>[CH:3]1[C:4]2[C:19](=[O:20])[C:18]([C:21]([OH:23])=[O:22])=[CH:17][N:16]([CH:24]3[CH2:25][CH2:26]3)[C:5]=2[CH:6]=[C:7]([N:10]2[CH2:11][CH2:12][NH:13][CH2:14][CH2:15]2)[C:8]=1[F:9].[ClH:2] |f:0.1,4.5|

|

Inputs

Step One

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=1C2=C(C=C(C1F)N3CCNCC3)N(C=C(C2=O)C(=O)O)C4CC4

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=1C2=C(C=C(C1F)N3CCNCC3)N(C=C(C2=O)C(=O)O)C4CC4

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=1C2=C(C=C(C1F)N3CCNCC3)N(C=C(C2=O)C(=O)O)C4CC4

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the aqueous phase was collected

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was repeated for a total of 24 one hour periods

|

|

Duration

|

1 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to 278 ml HPLC grade acetonitrile

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through a 0.2μ membrane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

degassed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 25° C.

|

WASH

|

Type

|

WASH

|

|

Details

|

Under these conditions ciprofloxacin eluted as a single peak at 9 min

|

|

Duration

|

9 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

HPLC analysis of the 24 aqueous fractions gave the elution profile

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was released in the first 4 hrs

|

|

Duration

|

4 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

in the subsequent 5 to 24 hrs

|

|

Duration

|

14.5 (± 9.5) h

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C=1C2=C(C=C(C1F)N3CCNCC3)N(C=C(C2=O)C(=O)O)C4CC4.Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |